L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine
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Overview
Description
L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine is a peptide compound composed of five amino acids: L-asparagine, L-threonine, glycine, L-isoleucine, and L-serine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-threonine and L-serine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols.
Scientific Research Applications
L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-seryl-L-threonine
- L-α-Asparagine, glycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl
Uniqueness
L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
828263-64-5 |
---|---|
Molecular Formula |
C19H34N6O9 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C19H34N6O9/c1-4-8(2)14(18(32)23-11(7-26)19(33)34)24-13(29)6-22-17(31)15(9(3)27)25-16(30)10(20)5-12(21)28/h8-11,14-15,26-27H,4-7,20H2,1-3H3,(H2,21,28)(H,22,31)(H,23,32)(H,24,29)(H,25,30)(H,33,34)/t8-,9+,10-,11-,14-,15-/m0/s1 |
InChI Key |
MOGWXSVIVPYHDS-VJTKVRETSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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